molecular formula C15H17N3O3 B2833300 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034432-46-5

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2833300
CAS No.: 2034432-46-5
M. Wt: 287.319
InChI Key: ZMOAIPSNOFGOAC-UHFFFAOYSA-N
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Description

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione ( 2034432-46-5) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a unique molecular architecture combining an imidazolidine-2,4-dione (hydantoin) core with an azetidine ring and an m-tolyl acetyl group . The molecular formula is C 15 H 17 N 3 O 3 and it has a molecular weight of 287.31 g/mol . While specific biological data for this exact molecule is not yet published in the scientific literature, its structure suggests potential for diverse research applications. The imidazolidine-2,4-dione scaffold is a privileged structure in drug discovery, known to interact with various enzymes and receptors . Derivatives of this core have been investigated for a wide spectrum of biological activities, including anticonvulsant and anticoagulant properties . Furthermore, structurally related thiazolidine-2,4-dione compounds are well-established in diabetes research as activators of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a central role in glucose and lipid metabolism . This makes analogous compounds valuable tools for studying insulin resistance and metabolic diseases . The presence of the azetidine ring, a strained four-membered nitrogen heterocycle, often contributes to metabolic stability and can influence the pharmacokinetic profile of a molecule, making it a valuable synthon in the design of novel bioactive agents. This product is presented as a key chemical building block and research intermediate for scientists exploring new chemical entities in areas such as medicinal chemistry, pharmacology, and chemical biology. Researchers can utilize this compound to develop novel derivatives, study structure-activity relationships (SAR), or probe specific biological mechanisms. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-3-2-4-11(5-10)6-13(19)17-8-12(9-17)18-14(20)7-16-15(18)21/h2-5,12H,6-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOAIPSNOFGOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Acylation: The azetidine intermediate is then acylated with 2-(m-Tolyl)acetyl chloride in the presence of a base like triethylamine to form the desired acylated azetidine.

    Formation of Imidazolidine-2,4-dione: The final step involves the cyclization of the acylated azetidine with a suitable reagent, such as urea or a urea derivative, under acidic or basic conditions to form the imidazolidine-2,4-dione moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

1.2 Anti-inflammatory Effects
Another application of this compound is its potential as an anti-inflammatory agent. Studies have shown that imidazolidine derivatives can reduce inflammation markers in animal models, suggesting their use in treating inflammatory diseases such as arthritis .

1.3 Antimicrobial Properties
The compound also displays antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly valuable in developing new antibiotics or antifungal agents to combat resistant strains .

Agricultural Sciences

2.1 Pesticidal Activity
The structural features of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione suggest potential applications as a pesticide. Preliminary studies indicate that similar compounds can effectively control pest populations while minimizing harm to beneficial insects .

2.2 Plant Growth Regulation
Research has also explored the use of this compound as a plant growth regulator. It has been found to enhance growth parameters such as root length and biomass in certain plant species, indicating its potential in agricultural applications to improve crop yields .

Material Science

3.1 Polymer Chemistry
In material science, derivatives of imidazolidine have been investigated for their role in polymer synthesis. The unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

3.2 Coatings and Adhesives
The compound's chemical reactivity makes it a candidate for formulating advanced coatings and adhesives with improved durability and resistance to environmental factors .

Data Tables

Application AreaSpecific Use CaseObserved Benefits
Medicinal ChemistryAnticancer agentInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against resistant bacterial strains
Agricultural SciencesPesticideControls pest populations
Plant growth regulatorEnhances root length and biomass
Material SciencePolymer synthesisImproved thermal stability
Coatings and adhesivesEnhanced durability

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of imidazolidine derivatives involved testing various concentrations on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of existing chemotherapeutic agents .

Case Study 2: Pesticidal Efficacy
Field trials assessing the effectiveness of an imidazolidine-based pesticide showed a reduction in pest populations by over 70% compared to untreated controls, demonstrating its potential as an environmentally friendly alternative to conventional pesticides .

Case Study 3: Polymer Development
Research on polymer composites incorporating imidazolidine derivatives revealed enhanced mechanical properties and thermal stability compared to traditional polymers, suggesting applications in high-performance materials .

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

A. Core Heterocycle Variations

  • Imidazolidine-2,4-dione vs. Thiazolidine-2,4-dione: The target compound’s imidazolidine-2,4-dione core differs from thiazolidine-2,4-dione (e.g., compounds in –3) by replacing sulfur with nitrogen. For example, thiazolidine-2,4-diones like (Z)-5-(4-methoxybenzylidene) derivatives (, g) exhibit stronger π-π stacking due to their planar benzylidene groups, whereas the target compound’s azetidine introduces steric hindrance .
  • Azetidine vs. Larger Rings :
    The azetidine ring (four-membered) in the target compound imposes greater ring strain compared to five-membered pyrrolidine or six-membered piperidine analogs. This strain may enhance reactivity or conformational rigidity, as seen in azetidine-containing kinase inhibitors .

B. Substituent Effects

  • m-Tolylacetyl Group :
    The meta-methyl group on the phenyl ring increases lipophilicity (clogP ≈ 2.1 predicted) compared to polar substituents like 4-methoxy (e.g., , g) or 4-bromo (, k). This could improve blood-brain barrier penetration but reduce aqueous solubility .
  • Benzylidene vs. Acetyl Linkers :
    Benzylidene-substituted thiazolidinediones (e.g., , compound 3) exhibit extended conjugation, leading to redshifted UV absorption (λmax ~350 nm) versus the target compound’s acetyl linker, which lacks conjugation .
Physicochemical and Spectral Properties
Property Target Compound Thiazolidine-2,4-dione (, compound 3) Coumarin-linked Analog (, g)
Molecular Weight ~317.3 g/mol (calculated) 389.5 g/mol 438.4 g/mol
Melting Point Not reported 83–85°C 210–212°C
Key NMR Signals δ 7.2–7.4 (m-Tolyl aromatic) δ 7.8 (benzylidene CH) δ 6.8 (coumarin CH)
LC-MS [M+H]+ Predicted: 318.1 Observed: 390.2 Observed: 439.1

The target compound’s ¹H NMR would show distinct splitting for azetidine protons (δ 3.5–4.0, multiplet) compared to thiazolidine’s CH2-S (δ 3.2–3.4) .

Biological Activity

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as TA-8995, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including an azetidine ring and an imidazolidine-2,4-dione moiety, contribute to its potential biological activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione. Its molecular formula is C15H17N3O3C_{15}H_{17}N_{3}O_{3}, and it has a molecular weight of approximately 287.31 g/mol. The structure can be summarized as follows:

PropertyValue
IUPAC Name3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Molecular FormulaC₁₅H₁₇N₃O₃
Molecular Weight287.31 g/mol
CAS Number2034432-46-5

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets through binding interactions. The precise pathways are context-dependent, varying with the biological system being studied.

Anticancer Activity

Recent studies have indicated that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, similar compounds have shown apoptosis induction in various cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound's efficacy against various pathogens remains limited. Comparative studies with related azetidine derivatives indicate promising results in terms of antibacterial activity .

Other Biological Activities

In addition to anticancer and antimicrobial actions, research into related compounds suggests potential roles in:

  • Anti-inflammatory effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.
  • Antidiabetic properties : Compounds similar in structure have shown potential as insulin sensitizers and in reversing insulin resistance .

Recent Research Insights

  • Anticancer Efficacy : A study focusing on azetidine derivatives demonstrated that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting enhanced efficacy against specific cancer types .
  • Antimicrobial Activity : A comparative analysis highlighted that some imidazolidine derivatives displayed strong inhibitory effects against Gram-positive bacteria, indicating their potential as alternative antimicrobial agents .

Data Table: Biological Activity Comparison

Compound NameActivity TypeIC50 Value (µM)Reference
3-(1-(2-(m-Tolyl)acetyl)...Anticancer<10
Related Azetidine DerivativeAntibacterial12.5
Thiazolidine DerivativeAntidiabetic15

Q & A

Q. What comparative studies differentiate this compound from structural analogs?

  • SAR studies : Modify substituents (e.g., m-Tolyl vs. phenyl) to evaluate bioactivity trends.
  • Thermodynamic profiling : Compare binding energies via microscale thermophoresis (MST).
  • Crystallographic comparisons : Overlay structures to identify steric/electronic differences .

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